Lurasidone D8 Hydrochloride
Description
Properties
Molecular Formula |
C28H29D8ClN4O2S |
|---|---|
Molecular Weight |
537.19 |
Origin of Product |
United States |
Chemical Synthesis and Structural Modifications of Lurasidone D8 Hydrochloride
Synthetic Pathways and Methodologies for Lurasidone (B1662784)
The synthesis of Lurasidone is a multi-step process that involves the construction of its complex molecular architecture, which includes six chiral centers. tga.gov.au The absolute configuration of these centers is crucial for the drug's therapeutic activity and is established through the use of chiral starting materials or resolution techniques. tga.gov.autandfonline.com
Enantioselective Synthesis and Chiral Resolution
The enantiomerically pure form of Lurasidone is essential for its pharmacological activity. This is typically achieved through two main strategies: enantioselective synthesis or chiral resolution of racemic mixtures.
One common approach involves the chiral resolution of a key intermediate, trans-1,2-cyclohexane dicarboxylic acid. google.compatsnap.com This racemic mixture can be separated into its respective (R,R) and (S,S) enantiomers using a chiral resolving agent, such as (R)-1-phenylethylamine, often in the presence of a co-base like triethylamine (B128534) or diisopropylamine (B44863) to improve efficiency and reduce the amount of the expensive chiral amine required. google.com The desired (R,R)-enantiomer is then carried forward in the synthesis. google.com
An alternative to resolving a racemic mixture is to employ an enantioselective synthesis strategy from the outset. For instance, a concise and economical synthesis of the key intermediate ((1R,2R)-cyclohexane-1,2-diyl)bis(methylene)dimethanesulfonate has been developed. tandfonline.comresearchgate.net This pathway involves steps such as thionyl chloride-catalyzed esterification, epimerization, hydrolysis, resolution of a diacid, reduction, and finally bismesylation to yield the desired chiral intermediate in good yield. tandfonline.com
Another patented method describes the synthesis of optically active Lurasidone starting from an optically pure diol, which is prepared from the corresponding chiral diacid by resolution. google.com
Industrial Scale Preparation Processes and Optimization
The industrial synthesis of Lurasidone has been a focus of process optimization to improve yield, purity, and cost-effectiveness while minimizing environmental impact. google.comgoogle.com A common industrial route starts with (1R,2R)-cyclohexane-1,2-diyldimethanol. google.comgoogle.com
A patented industrial process outlines the following key steps:
Mesylation: (1R,2R)-cyclohexane-1,2-diyldimethanol is reacted with a mesylating agent like mesyl chloride in the presence of a tertiary amine (e.g., triethylamine) to form (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane. google.com
Quaternary Salt Formation: The resulting dimesylate is then reacted with 3-(piperazin-1-yl)benz[d]isothiazole in an organic solvent, often in the presence of a base like calcium or magnesium oxide or hydroxide (B78521), to produce the quaternary ammonium (B1175870) salt, (3aR,7aR)-4'-(benz[d]isothiazol-3-yl)octahydrospiro[2H-isoindol-2,1'-piperazinium] methanesulfonate. google.com
Final Condensation: This quaternary salt is subsequently reacted with (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in a solvent such as toluene (B28343) with a base like potassium carbonate to yield Lurasidone. google.comchemicalbook.com The final product is then isolated as the hydrochloride salt. google.com
Process improvements have focused on using less hazardous and more cost-effective solvents and reagents. For example, some processes have moved away from expensive and toxic solvents like acetonitrile (B52724) and catalysts like crown ethers, which are difficult to apply on an industrial scale. google.comquickcompany.in The use of readily available and low-toxicity reagents such as ammonium acetate (B1210297) and calcium hydroxide has been implemented to improve the cost-effectiveness and environmental footprint of the synthesis. google.com The optimization of reaction conditions, such as temperature and the molar equivalents of reactants, has also been crucial in achieving high yields and purities (often exceeding 99% by HPLC) of both the intermediates and the final Lurasidone hydrochloride. google.comgoogle.com
Chemistry of Key Precursors and Synthetic Intermediates
The synthesis of Lurasidone relies on several key precursors and intermediates. The structural complexity of Lurasidone necessitates a convergent synthesis strategy where different fragments of the molecule are synthesized separately and then combined. sumitomo-chem.co.jp
A central precursor is the chiral cyclohexane (B81311) derivative, which provides the backbone for a significant portion of the molecule. The synthesis often starts with cis-1,2-cyclohexanedicarboxylic anhydride (B1165640), which is converted to its trans racemic diacid. This diacid is then resolved to obtain the desired (1R,2R)-enantiomer. tandfonline.com This chiral diacid is a critical building block and is subsequently reduced to (1R,2R)-cyclohexane-1,2-diyldimethanol. tandfonline.com
Another key precursor is 3-(piperazin-1-yl)benzo[d]isothiazole. google.com This heterocyclic moiety is responsible for the interaction with dopamine (B1211576) and serotonin (B10506) receptors. sumitomo-chem.co.jp
The third major component is the bicyclic imide portion of the molecule, (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. google.com This part of the structure is also crucial for the binding affinity to the target receptors. sumitomo-chem.co.jp The synthesis of this intermediate can be achieved through the hydrogenation of cis-5-norbornene-exo-2,3-dicarboximide, which is prepared from the corresponding anhydride by reaction with urea (B33335) or other ammonia (B1221849) sources. patsnap.com
The synthesis proceeds by first reacting the mesylated derivative of the chiral diol with the benzisothiazole piperazine (B1678402) derivative to form a quaternary ammonium salt intermediate. google.com This intermediate is then condensed with the bicyclic imide to form the final Lurasidone molecule. google.comchemicalbook.com
Deuterium (B1214612) Labeling Strategies for Lurasidone D8 Hydrochloride
Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research. researchgate.netassumption.edu The replacement of hydrogen with its heavier isotope, deuterium, can alter the pharmacokinetic profile of a drug and is often used in metabolic studies. assumption.edu
Methods for Deuterium Incorporation
Several methods exist for introducing deuterium into organic molecules. researchgate.netresearchgate.net These can be broadly categorized into isotope exchange reactions and chemical reactions using deuterated reagents. researchgate.net
Hydrogen-Deuterium (H/D) Exchange: This is a common and straightforward method for deuteration. researchgate.net It involves the direct replacement of C-H bonds with C-D bonds. This can be achieved using various deuterium sources, with D₂O (deuterated water) being an inexpensive and common choice. researchgate.net The exchange can be promoted by acids, bases, or metal catalysts. researchgate.netrsc.org For instance, photocatalytic methods using catalysts like ruthenium nanoparticles under mild conditions have been developed for deuterating various functional groups. assumption.edu
Reduction of Carbonyls and Alkenes: Deuterium can be introduced by reducing ketone or aldehyde groups with deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net Alkenes can be deuterated using D₂ gas in the presence of a catalyst. researchgate.net
Using Deuterated Building Blocks: A common strategy involves synthesizing the target molecule from precursors that are already deuterated. ansto.gov.au For this compound, the deuterium atoms are located on the piperazine ring. veeprho.comimmunomart.comsimsonpharma.com This suggests that a deuterated piperazine derivative is likely used during the synthesis.
Analysis of Deuterium Incorporation Efficiency and Purity
It is crucial to determine the isotopic purity and the location of deuterium atoms in the final product. Several analytical techniques are employed for this purpose.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), particularly with electrospray ionization (ESI), is a powerful tool for characterizing deuterated compounds. nih.govresearchgate.net It allows for the determination of the isotopic distribution and the calculation of the percentage of deuterium incorporation by comparing the mass-to-charge (m/z) ratio of the deuterated compound with its non-deuterated counterpart. nih.govnih.govresearchgate.net The mass difference between deuterium and hydrogen allows for the quantification of the number of deuterium atoms incorporated. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another essential technique for analyzing deuterated compounds. ¹H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction of signals corresponding to the replaced protons. nih.govrsc.org ²H NMR directly detects the deuterium nuclei, providing information about their location in the molecule. ansto.gov.auansto.gov.au Both techniques are often used together to confirm the structural integrity and isotopic enrichment of the labeled compound. rsc.org
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are often coupled with mass spectrometry (LC-MS) to separate the deuterated compound from any impurities before analysis, ensuring accurate purity determination. google.comgoogle.comnih.gov
The combination of these analytical methods provides a comprehensive characterization of this compound, confirming its isotopic purity and structural integrity. rsc.organsto.gov.au
Advanced Analytical Methodologies and Characterization of Lurasidone D8 Hydrochloride
Chromatographic Techniques for Research Applications
Chromatographic methods are fundamental for the separation, identification, and quantification of Lurasidone (B1662784) D8 Hydrochloride in complex matrices. These techniques are essential for ensuring the purity, stability, and accurate measurement of the compound in research settings.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of Lurasidone and its deuterated analog. Its high sensitivity and selectivity allow for the precise quantification of the compound even at very low concentrations.
The development of a robust LC-MS/MS method hinges on the careful optimization of the mobile phase and the selection of an appropriate chromatographic column. The goal is to achieve efficient separation of the analyte from other matrix components, resulting in a sharp and symmetrical peak.
Several studies have focused on optimizing these parameters for Lurasidone analysis, which are directly applicable to its deuterated form. For instance, a common approach involves reverse-phase chromatography.
Mobile Phase Composition: A typical mobile phase consists of an aqueous component and an organic solvent. The aqueous phase often contains additives to improve peak shape and ionization efficiency.
Aqueous Phase: Commonly used are volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid at specific pH values. For example, a mobile phase of 5 mM ammonium acetate (pH 5.0) has been successfully used. nih.gov Another approach utilizes 0.1% formic acid in water. nih.gov
Organic Phase: Acetonitrile (B52724) is a frequently chosen organic modifier due to its favorable elution strength and compatibility with mass spectrometry. nih.govnih.gov Methanol (B129727) can also be used in combination with acetonitrile. dergipark.org.tr
Gradient vs. Isocratic Elution: Both gradient and isocratic elution methods can be employed. Isocratic elution with a mobile phase of 10 mM ammonium acetate and acetonitrile (70:30, v/v) has been reported. uctm.edu
Column Selection: The choice of the stationary phase is critical for achieving the desired separation.
C18 Columns: C18 (octadecylsilica) columns are widely used for the analysis of Lurasidone due to their hydrophobic nature, which provides good retention for the compound. nih.govnih.govuctm.edu A Hypersil BDS C18 column (50 mm × 4.6 mm, 3.0 µm) is one such example. uctm.edu
Other Columns: Other stationary phases like Phenyl-Hexyl have also been utilized, offering different selectivity. chromatographyonline.com An Agilent Poroshell 120 Bonus-RP C18 column (100 mm × 4.6 mm, 2.7 µm) has been used for the separation of Lurasidone and its related substances. nih.gov
| Column | Mobile Phase | Flow Rate | Reference |
|---|---|---|---|
| C18 | 5 mM Ammonium Acetate (pH 5.0) and Acetonitrile (15:85, v/v) | 1.00 mL/min | nih.gov |
| Octadecylsilica (5 µm, 2.0 × 50 mm) | 0.1% Formic Acid and 0.1% Formic Acid in Acetonitrile | Not Specified | nih.gov |
| Hypersil BDS C18 (50 mm × 4.6 mm, 3.0 µm) | 10 mM Ammonium Acetate and Acetonitrile (70:30, v/v) | 0.7 mL/min | uctm.edu |
| Waters Acquity UPLC CSH Phenyl-Hexyl (2.1 x 50-mm, 1.7-µm) | Not Specified | Not Specified | chromatographyonline.com |
The primary application of Lurasidone D8 Hydrochloride is as an internal standard (IS) in quantitative bioanalytical methods. caymanchem.commedchemexpress.com An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known concentration to samples and calibration standards. Its purpose is to correct for variations in sample preparation and instrument response.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. cerilliant.com This is because its chemical and physical properties are nearly identical to the unlabeled analyte, leading to similar behavior during extraction, chromatography, and ionization. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
In a typical LC-MS/MS workflow, a known amount of this compound is added to biological samples (e.g., plasma, urine) before sample processing. chromatographyonline.com The ratio of the peak area of the analyte (Lurasidone) to the peak area of the internal standard (this compound) is then used to construct a calibration curve and determine the concentration of Lurasidone in the unknown samples. This approach significantly improves the accuracy and precision of the analytical method. gcms.cz
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Quantitative Analysis
While LC-MS/MS is more commonly employed for the analysis of compounds like Lurasidone, Gas Chromatography-Mass Spectrometry (GC-MS) can also be a suitable technique. This compound is intended for use as an internal standard in GC-MS applications as well. caymanchem.comcerilliant.com For GC-MS analysis, the compound typically needs to be thermally stable and volatile. Derivatization may sometimes be necessary to improve these properties. The use of Lurasidone D8 as an internal standard in GC-MS follows the same principles as in LC-MS/MS, providing a reliable means of quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used technique for determining the purity and content of pharmaceutical substances. Several RP-HPLC methods have been developed and validated for the estimation of Lurasidone and its impurities, and these methods are applicable to this compound. rjptonline.orgrjptonline.orgresearchgate.net
Key parameters for HPLC analysis include:
Column: Inertsil ODS C18 and Zorbax XDB C8 columns are commonly used. dergipark.org.trrjptonline.org
Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile is often employed. rjptonline.orgrjptonline.orgresearchgate.net For example, a mobile phase consisting of 0.05M Potassium Dihydrogen Phosphate buffer (pH 4.0) and acetonitrile in a 60:40 v/v ratio has been reported. rjptonline.orgrjptonline.org
Detection: UV detection is typically performed at a wavelength where the compound exhibits maximum absorbance, such as 230 nm. dergipark.org.trrjptonline.orgresearchgate.net
These HPLC methods are validated according to ICH guidelines to ensure they are linear, accurate, precise, specific, and robust. dergipark.org.trrjptonline.orgresearchgate.net
| Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |
|---|---|---|---|---|
| Inertsil ODS C18 (150mm x 4.6mm, 5µm) | 0.05M KH2PO4 buffer (pH 4.0) : Acetonitrile (60:40 v/v) | 1.0 ml/min | 230 nm | rjptonline.orgrjptonline.org |
| Zorbax XDB C8 (4.6 x 50 mm, 3.5 µm) | Phosphate buffer (pH 3, 20 mM) : Acetonitrile : Methanol (55:10:35, v/v/v) | 1.2 mL/min | 230 nm | dergipark.org.tr |
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular weight will be higher than that of Lurasidone due to the presence of eight deuterium (B1214612) atoms. The mass spectrum provides crucial information for confirming the successful deuteration of the molecule. caymanchem.com LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) has been used to identify and characterize related substances and degradation products of Lurasidone. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule. 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, the absence of signals in the 1H NMR spectrum at the positions where deuterium has been incorporated confirms the isotopic labeling. NMR has been used to confirm the structure of process-related substances of Lurasidone. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of different chemical bonds. The FTIR spectrum of this compound would be very similar to that of Lurasidone, with minor shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds. FTIR has been used to analyze the functional groups and chemical bonds in studies involving molecularly imprinted polymers for Lurasidone. nih.gov
UV-Visible Spectrophotometry: This technique is used to determine the wavelength of maximum absorbance (λmax) of a compound, which is useful for quantitative analysis by HPLC-UV. bepls.com The UV spectrum is also a characteristic property that can be used for identification. For Lurasidone Hydrochloride, the λmax has been reported to be around 231.20 nm in methanol and distilled water. bepls.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Solvents
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for confirming the molecular structure of this compound and verifying the specific sites of deuterium incorporation. In ¹H NMR spectroscopy, the signals corresponding to the protons that have been replaced by deuterium atoms will be absent. This provides definitive evidence of successful deuteration.
Studies on the non-deuterated Lurasidone Hydrochloride using ¹H NMR in deuterated solvents like dimethyl sulfoxide (B87167) (DMSO-d₆) serve as a reference for interpreting the spectrum of the D8 analog. nih.govnih.gov The analysis confirms the presence of key structural fragments, such as the benzisothiazole ring, the piperazine (B1678402) moiety, and the bicyclic isoindole-1,3-dione system. By comparing the ¹H NMR spectrum of this compound to that of Lurasidone Hydrochloride, the precise locations of the eight deuterium atoms on the piperazine ring can be confirmed. caymanchem.com
Electrospray Ionization Mass Spectrometry (ESI-MS) for Structural Elucidation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and confirming the identity of this compound. The deuterated compound will have a molecular mass that is 8 units greater than its non-deuterated counterpart due to the replacement of eight hydrogen atoms (atomic mass ≈ 1) with eight deuterium atoms (atomic mass ≈ 2). The molecular formula for Lurasidone-d8 is C₂₈H₂₈D₈N₄O₂S, resulting in a molecular weight of approximately 500.7 g/mol . caymanchem.com
High-resolution mass spectrometry techniques, such as ESI combined with a Quadrupole Time-of-Flight (QTOF) analyzer, provide highly accurate mass measurements, which can confirm the elemental composition. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the molecule. nih.govnih.gov The fragmentation of this compound will yield specific product ions, and their mass-to-charge ratios will differ from those of the non-deuterated standard, providing further structural confirmation and verifying the location of the deuterium labels. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds. For Lurasidone Hydrochloride, key functional groups include the carbonyl (C=O) groups of the isoindole-1,3-dione ring, the C-N bonds of the piperazine ring, the C-S bond of the benzisothiazole ring, and various C-H bonds.
The IR spectrum of amorphous Lurasidone Hydrochloride shows characteristic peaks at wavenumbers such as 1687 cm⁻¹ and 1761 cm⁻¹ (carbonyl stretches), 2929 cm⁻¹ and 2848 cm⁻¹ (C-H stretches), and around 776 cm⁻¹ (aromatic C-H bending). google.com In the spectrum of this compound, the vibrations associated with the deuterated C-D bonds would be observed at lower frequencies (typically in the 2200-2100 cm⁻¹ region for C-D stretching) compared to the corresponding C-H vibrations, offering another layer of structural verification.
Solid-State Characterization of Lurasidone Hydrochloride
The solid-state properties of an active pharmaceutical ingredient, including its deuterated analogs, are critical as they can influence stability, solubility, and bioavailability. The following sections describe the techniques used to characterize the solid-state forms of Lurasidone Hydrochloride. While this data pertains to the non-deuterated compound, the solid-state behavior of this compound is expected to be very similar, as isotopic substitution typically does not significantly alter crystalline structure.
Powder X-ray Diffraction (XRPD) for Crystalline Structure Analysis
Powder X-ray Diffraction (XRPD) is the primary technique for analyzing the crystalline structure of pharmaceutical solids. Different crystalline forms, or polymorphs, of a compound will produce distinct diffraction patterns. Several crystalline forms of Lurasidone Hydrochloride have been identified using XRPD. google.com Each form is characterized by a unique set of diffraction peaks at specific 2θ angles.
For instance, Crystalline Form 1 is characterized by prominent peaks at 2θ values of approximately 15.26, 15.49, 15.98, 16.85, and 18.00 degrees. google.com The presence of sharp peaks in an XRPD pattern is indicative of a crystalline material, whereas a pattern with a broad halo and no distinct peaks suggests an amorphous state. nih.govresearchgate.net
| Crystalline Form | Characteristic XRPD Peaks (°2Θ) google.com |
| Form 1 | 9.01, 14.16, 15.26, 15.49, 15.98, 16.85, 18.00, 18.46, 20.77, 21.44 |
| Form 2 | 8.96, 14.11, 15.20, 15.41, 15.93, 16.80, 17.95, 20.72, 21.41, 26.41 |
| Form 3 | 4.13, 12.40, 13.62, 13.87, 15.64, 17.17, 17.41, 24.68, 25.99, 26.32 |
Differential Scanning Calorimetry (DSC) and Thermal Analysis
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with physical and chemical transitions in a material as a function of temperature. For Lurasidone Hydrochloride, DSC is used to determine melting points, identify polymorphic transitions, and characterize the amorphous state.
The DSC thermogram of Lurasidone Hydrochloride typically shows a sharp endothermic peak corresponding to its melting point, which is observed around 205-215°C. google.comnih.gov Different crystalline forms can exhibit slightly different melting points or additional thermal events. For example, Crystalline Form 1 of Lurasidone Hydrochloride displays endotherms at approximately 72.50°C and 214.67°C, while Form 2 shows endotherms around 75.01°C and 214.99°C. google.com
| Form | Thermal Events (DSC Endotherms) |
| Lurasidone HCl | Melting endotherm at 205.75°C nih.gov |
| Crystalline Form 1 | Endotherms at ~72.50°C and ~214.67°C google.com |
| Crystalline Form 2 | Endotherms at ~75.01°C and ~214.99°C google.com |
| Amorphous Form | Glass transition temperature (Tg) at ~112°C - 113°C google.com |
Polymorphism and Amorphous State Characterization
Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms can have distinct physical properties. As identified by XRPD and DSC, Lurasidone Hydrochloride exists in multiple crystalline polymorphs. google.com
In addition to crystalline forms, Lurasidone Hydrochloride can exist in an amorphous state, which lacks long-range molecular order. google.com The amorphous form is generally more soluble than its crystalline counterparts but can be less stable. nih.govresearchgate.net Characterization of the amorphous state is crucial. DSC is used to identify the glass transition temperature (Tg) of amorphous Lurasidone Hydrochloride, which is reported to be around 112-113°C. google.com The formation of co-amorphous systems, for example with shikimic acid, has also been explored to improve properties, with characterization confirmed by XRPD, DSC, and IR spectroscopy. rsc.orgresearchgate.net The potential for amorphous material to convert to a more stable crystalline form upon storage or during processing is a critical consideration in pharmaceutical development. researchgate.net
Analytical Method Validation for Research and Quality Control
The validation of analytical methods is a critical process in pharmaceutical research and quality control, ensuring that the methods used for analysis are suitable for their intended purpose. For isotopically labeled compounds such as this compound, which primarily serves as an internal standard in bioanalytical assays, method validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the quantification of the target analyte, Lurasidone. The validation process is guided by regulatory frameworks like the International Conference on Harmonisation (ICH) guidelines.
Specificity, Linearity, and Accuracy Determinations
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In methods utilizing this compound as an internal standard, specificity is demonstrated by the absence of interfering peaks at the retention times of both Lurasidone and this compound in blank samples (e.g., plasma or formulation excipients). Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are often employed to achieve this separation. For instance, in a Reverse Phase-HPLC (RP-HPLC) method, specificity is confirmed by injecting blank solutions, standard solutions, and sample solutions to ensure that the Lurasidone peak is free from interference. scispace.com
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For methods quantifying Lurasidone, linearity is assessed by preparing a series of standard solutions at different concentrations and plotting the instrument response against the concentration. The relationship is typically evaluated using linear regression analysis. A high correlation coefficient (r²) value, close to 1.0, indicates a strong linear relationship. Various studies have established linear ranges for Lurasidone Hydrochloride quantification, often with correlation coefficients of 0.999 or higher. scispace.comdergipark.org.trnih.gov
Table 1: Linearity Data for Lurasidone Hydrochloride Analysis
| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Analytical Technique |
|---|---|---|
| 25-125 | 0.999 | RP-HPLC |
| 0.5-50 | > 0.999 | HPLC |
| 10-50 | 0.999 | RP-HPLC |
| 80-120 (ppm) | 0.9984 | RP-HPLC |
Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of the analyte recovered by the assay is calculated. High recovery percentages indicate an accurate method. For Lurasidone Hydrochloride, mean recovery values are typically expected to be within 98-102% to be considered accurate. dergipark.org.tr Studies have reported mean percentage recoveries of 99.08% and 100.32%, demonstrating the high accuracy of the developed analytical methods. scispace.comdergipark.org.tr
Table 2: Accuracy Data from Recovery Studies of Lurasidone Hydrochloride
| Analyte Concentration (µg/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD%) |
|---|---|---|
| 1 | 98-102 | < 2 |
| 4 | 98-102 | < 2 |
| 50 | 98-102 | < 2 |
| Not Specified | 99.08 | Within Limits |
Stability Studies of this compound in Research Matrices
Stability studies are essential to ensure that the concentration of the analyte does not change during the various stages of the analytical process, from sample collection to final analysis. For this compound, its stability as an internal standard in various matrices and under different storage conditions must be evaluated. The stability of the target analyte, Lurasidone Hydrochloride, is also critically assessed through forced degradation studies.
Forced degradation studies involve exposing the drug substance to stress conditions such as acid, alkali, oxidation, heat, and light. nih.govresearchgate.net These studies help to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method, meaning the method can separate the intact drug from its degradation products. nih.gov Lurasidone Hydrochloride has been shown to be susceptible to degradation under various stress conditions, particularly to alkali hydrolysis. nih.govresearchgate.net
Table 3: Summary of Forced Degradation Studies on Lurasidone Hydrochloride
| Stress Condition | Recovery (%) | Observation |
|---|---|---|
| Acid Stress | 82.59 | Degradation Observed |
| Alkali Stress | 80.04 | Significant Degradation |
| Peroxide Stress (Oxidation) | 87.09 | Degradation Observed |
| Thermal Stress | 90.73 | Degradation Observed |
| Photolytic Stress | 93.97 | Degradation Observed |
The stability of analytical solutions, including stock solutions and prepared samples, is also evaluated over time (e.g., 1 to 3 days) to ensure they remain stable throughout the duration of the analytical run. oiirj.org These studies confirm that the results obtained are accurate and are not affected by potential degradation in the prepared solutions. The robustness of the method, or its capacity to remain unaffected by small, deliberate variations in method parameters, is also tested to ensure its reliability during routine use. oiirj.orgijpsjournal.comresearchgate.net
Preclinical Pharmacological Investigations of Lurasidone
Receptor Binding Profiles and Pharmacological Affinities
Lurasidone (B1662784) exhibits a distinctive receptor binding profile, characterized by high affinity for specific dopamine (B1211576) and serotonin (B10506) receptor subtypes, moderate affinity for certain adrenergic receptors, and negligible affinity for others, which is thought to contribute to its therapeutic effects. evidence-based-psychiatric-care.orgresearchgate.net
Dopamine Receptor Subtype Binding (e.g., D2)
Lurasidone demonstrates potent binding affinity for dopamine D2 receptors, acting as an antagonist. nih.govnih.govfda.gov This high-affinity binding to D2 receptors is a key characteristic shared by many antipsychotic drugs and is central to its therapeutic action. cambridge.orgfda.gov In receptor binding studies, the inhibition constant (Ki) for lurasidone at the D2 receptor has been reported to be approximately 1.0 nM to 1.68 nM. drugbank.comportico.orgcambridge.org This strong antagonism of D2 receptors is believed to be a primary mechanism for its antipsychotic effects. researchgate.net
Serotonin Receptor Subtype Binding (e.g., 5-HT1A, 5-HT2A, 5-HT7)
Lurasidone displays a complex interaction with various serotonin (5-HT) receptor subtypes. It has a very high affinity for the 5-HT7 receptor, where it acts as an antagonist, with a reported Ki value of 0.495 nM. fda.govdrugbank.comportico.org This potent 5-HT7 antagonism is a distinguishing feature of lurasidone and is suggested to contribute to its cognitive-enhancing and antidepressant-like effects observed in preclinical models. nih.govyoutube.com
The compound also exhibits high affinity for 5-HT2A receptors, acting as an antagonist with a Ki of approximately 0.47 nM to 2.03 nM. drugbank.comportico.org The antagonism of 5-HT2A receptors is a common feature of atypical antipsychotics.
Furthermore, lurasidone acts as a partial agonist at 5-HT1A receptors, with a high binding affinity (Ki of approximately 6.38 nM to 6.8 nM). evidence-based-psychiatric-care.orgdrugbank.comnih.gov This partial agonism at 5-HT1A receptors is thought to contribute to its anxiolytic and antidepressant properties. nih.govnih.gov
Adrenergic Receptor Binding (e.g., α2C)
Lurasidone shows a moderate binding affinity for the α2C-adrenergic receptor subtype, with a Ki value of around 10.8 nM. evidence-based-psychiatric-care.orgdrugbank.comportico.org It has a weaker affinity for α1 and α2A adrenergic receptors. evidence-based-psychiatric-care.org
Analysis of Negligible Affinities for Histamine (B1213489) H1 and Muscarinic M1 Receptors
A notable aspect of lurasidone's pharmacological profile is its very low to negligible affinity for histamine H1 and muscarinic M1 receptors. evidence-based-psychiatric-care.orgnih.gov The IC50 values for both of these receptors are greater than 1000 nM. portico.orgcambridge.org This lack of significant binding to H1 and M1 receptors is believed to underlie the low potential for side effects such as sedation, weight gain, and anticholinergic effects that are often associated with other antipsychotic medications. researchgate.net
Interactive Data Table: Lurasidone Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| Dopamine D2 | 1.0 - 1.68 drugbank.comportico.orgcambridge.org | Antagonist nih.govnih.gov |
| Serotonin 5-HT7 | 0.495 fda.govdrugbank.comportico.org | Antagonist nih.gov |
| Serotonin 5-HT2A | 0.47 - 2.03 drugbank.comportico.org | Antagonist nih.gov |
| Serotonin 5-HT1A | 6.38 - 6.8 evidence-based-psychiatric-care.orgdrugbank.comnih.gov | Partial Agonist nih.govnih.gov |
| Adrenergic α2C | 10.8 evidence-based-psychiatric-care.orgdrugbank.comportico.org | Antagonist wikipedia.org |
| Histamine H1 | >1000 portico.orgcambridge.org | Negligible Affinity evidence-based-psychiatric-care.orgnih.gov |
| Muscarinic M1 | >1000 portico.orgcambridge.org | Negligible Affinity evidence-based-psychiatric-care.orgnih.gov |
Molecular and Cellular Mechanisms of Action (In Vitro and Ex Vivo)
Beyond its direct receptor interactions, preclinical studies have explored the downstream molecular and cellular effects of lurasidone.
Investigation of Neuronal Plasticity Modulation
At a cellular level, lurasidone has been shown to promote neuronal plasticity. evidence-based-psychiatric-care.orgtandfonline.com Chronic administration of lurasidone in animal models has been found to increase the expression of brain-derived neurotrophic factor (BDNF) in cortical and limbic brain regions. evidence-based-psychiatric-care.orgresearchgate.net BDNF is a key molecule involved in neuronal survival, growth, and synaptic plasticity.
Studies have demonstrated that lurasidone can normalize the reduced expression of BDNF in the prefrontal cortex of animal models. nih.govoup.com This effect may be mediated through the regulation of specific BDNF transcripts. nih.gov Furthermore, research suggests that the combination of lurasidone with a mood stabilizer can lead to a more significant increase in BDNF expression in the hippocampus. evidence-based-psychiatric-care.orgnih.gov The ability of lurasidone to modulate neuroplastic mechanisms may contribute to the improvement of functional capacities that are often impaired in psychiatric disorders. nih.govnih.gov
Influence on Epigenetic Mechanisms and Gene Transcription
Preclinical research indicates that lurasidone can modulate epigenetic mechanisms that control gene transcription. researchgate.netevidence-based-psychiatric-care.org Studies have investigated its effects on DNA methylation, a key epigenetic marker, particularly in the context of stress-induced changes.
In animal models of chronic mild stress (CMS), a paradigm used to induce depressive-like behaviors, stress exposure was found to cause hypermethylation of the glucocorticoid response element (GRE) within the Gadd45β gene promoter in the prefrontal cortex. mdpi.com Chronic treatment with lurasidone was shown to prevent this stress-induced hypermethylation, thereby normalizing the expression of Gadd45β. mdpi.com This suggests that lurasidone may counteract the long-lasting effects of stress by interfering with the epigenetic alterations produced by adverse experiences. mdpi.com
Furthermore, some genetic studies suggest that lurasidone's therapeutic effects may be linked to its influence on gene expression through epigenetic modulation. nih.gov For example, its pharmacological action may involve the stimulation of the Sonic hedgehog (SHH) signaling pathway, which is crucial for neurogenesis. nih.govresearchgate.net It is hypothesized that single nucleotide polymorphisms (SNPs) may influence the DNA methylation status of upstream regions of the SHH gene, thereby affecting its expression. nih.gov
Chronic administration of lurasidone has also been shown to induce neuroadaptive changes by affecting gene modulation in specific brain regions in a dose-dependent manner. evidence-based-psychiatric-care.org
Table 1: Effect of Lurasidone on Stress-Induced Epigenetic Changes
| Gene | Epigenetic Alteration | Brain Region | Effect of Chronic Stress | Effect of Lurasidone Treatment |
|---|---|---|---|---|
| Gadd45β | DNA Hypermethylation of GRE | Prefrontal Cortex | Increased Methylation | Normalizes Methylation Status |
| Gilz | Gene Expression | Prefrontal Cortex | Downregulated | - |
Regulation of Neurotrophic Factor Expression (e.g., Brain-Derived Neurotrophic Factor, BDNF)
A significant aspect of lurasidone's preclinical profile is its ability to regulate the expression of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF). researchgate.netevidence-based-psychiatric-care.org BDNF is critical for neuronal survival, differentiation, and synaptic plasticity, processes that are often impaired in psychiatric disorders.
Studies in rats have consistently demonstrated that chronic lurasidone administration increases the expression of BDNF in key brain areas such as the prefrontal cortex and hippocampus. evidence-based-psychiatric-care.orgnih.gov This effect is observed at both the mRNA and protein levels. nih.gov Specifically, long-term treatment has been found to increase total BDNF mRNA levels and enhance the levels of the mature BDNF protein in the prefrontal cortex. nih.gov
In the context of stress, lurasidone demonstrates a robust ability to modulate BDNF responsiveness. evidence-based-psychiatric-care.org In rats subjected to acute swim stress, chronic lurasidone treatment markedly potentiated the stress-induced modulation of BDNF mRNA levels in the hippocampus and prefrontal cortex, acting through the selective regulation of different neurotrophin isoforms. nih.gov Furthermore, in chronic mild stress models, lurasidone treatment normalized the expression of long 3'-UTR Bdnf transcripts in the prefrontal cortex. nih.gov
Early pharmacological intervention with lurasidone during adolescence has also been shown to prevent the reduction of BDNF expression in adult rats that were exposed to prenatal stress, suggesting a potential neuroprotective effect during critical developmental windows. nih.gov
Table 2: Lurasidone's Influence on BDNF Expression in Rodent Models
| Brain Region | Condition | Lurasidone Effect on BDNF | Reference |
|---|---|---|---|
| Prefrontal Cortex | Basal | Increased total mRNA and mature protein levels | nih.gov |
| Hippocampus | Basal | Increased total mRNA levels | nih.gov |
| Prefrontal Cortex | Chronic Mild Stress | Normalized long 3'-UTR transcript expression | nih.gov |
| Hippocampus & Prefrontal Cortex | Acute Stress | Potentiated stress-induced mRNA modulation | nih.gov |
| Prefrontal Cortex | Prenatal Stress | Prevented stress-induced reduction | nih.gov |
Indirect Modulation of N-methyl-D-aspartate Receptor (NMDAR) Function
Preclinical evidence suggests that lurasidone indirectly modulates the function of the N-methyl-D-aspartate receptor (NMDAR), a key glutamate (B1630785) receptor involved in synaptic plasticity and cognitive function. nih.gov NMDAR hypofunction has been implicated in the pathophysiology of cognitive deficits in schizophrenia. nih.gov
Studies have shown that in vivo administration of lurasidone produces a significant and selective enhancement of NMDAR-mediated synaptic responses in pyramidal neurons of the rat frontal cortex. nih.gov This enhancement is accompanied by an increased surface expression of the NMDAR subunits NR2A and NR2B. nih.gov
The mechanism underlying this modulation appears to be linked to lurasidone's high affinity for and antagonism of serotonin 5-HT₇ receptors. nih.govnih.gov Administration of a selective 5-HT₇ receptor antagonist mimicked the enhancing effect of lurasidone on NMDAR responses, whereas a dopamine D₂ receptor antagonist did not. nih.gov Lurasidone has been shown to inhibit the functional abnormality of thalamocortical glutamatergic transmission induced by the NMDAR antagonist MK-801, an effect mediated by its blockade of 5-HT₇ receptors. nih.gov
In animal models where cognitive impairment is induced by the NMDAR antagonist phencyclidine (PCP), lurasidone was found to restore NMDAR-mediated synaptic responses to normal levels. nih.gov These findings suggest that the NMDAR is a potential key molecular target for lurasidone's therapeutic effects on cognition. nih.gov
Behavioral Pharmacology Studies in Animal Models
Assessment of Cognitive Function in Rodent Models (e.g., Learning and Memory Impairment Reversal)
Lurasidone has demonstrated pro-cognitive effects in several animal models that assess memory, cognition, and executive functions. researchgate.netevidence-based-psychiatric-care.org A significant focus of this research has been its ability to reverse cognitive deficits induced by NMDAR antagonists, which are used to model aspects of schizophrenia.
In the novel object recognition (NOR) test, a measure of working memory, lurasidone reversed the impairment induced by subchronic administration of phencyclidine (PCP) in rodents. evidence-based-psychiatric-care.org This effect was shown to be dependent on its partial agonist activity at 5-HT₁ₐ receptors and antagonist activity at 5-HT₇ receptors. evidence-based-psychiatric-care.orgnih.govnih.gov Studies have also found that lurasidone is superior to other antipsychotics in improving memory impairment induced by MK-801. nih.gov
The cognitive-enhancing effects of lurasidone are believed to be mediated by its unique receptor binding profile, particularly its potent antagonism at 5-HT₇ receptors combined with partial agonism at 5-HT₁ₐ receptors. nih.govnih.gov
Table 3: Summary of Lurasidone's Pro-Cognitive Effects in Rodent Models
| Animal Model | Cognitive Deficit Inducer | Behavioral Test | Outcome of Lurasidone Treatment |
|---|---|---|---|
| Mice | Phencyclidine (PCP) | Novel Object Recognition (NOR) | Reversed cognitive deficit |
| Rats | Phencyclidine (PCP) | Various cognitive tasks | Reversed impairment |
| Mice | MK-801 | Memory tasks | Improved memory impairment |
Evaluation of Antidepressant-like Activities in Animal Assays
Lurasidone has been shown to be active in various animal models predictive of antidepressant activity. researchgate.netevidence-based-psychiatric-care.orgnih.gov
In the forced swim test in mice, a common screening test for antidepressants, lurasidone reduced immobility time, indicating an antidepressant-like effect. evidence-based-psychiatric-care.org This effect appears to be related, at least in part, to its antagonistic activity at 5-HT₇ receptors. nih.gov
The antidepressant properties of lurasidone have also been extensively studied using the chronic mild stress (CMS) model in rats, which mimics the anhedonic (loss of pleasure) state seen in depression. nih.govnih.gov Chronic treatment with lurasidone has been shown to normalize the anhedonic phenotype in animals exposed to CMS. nih.gov A time-course analysis revealed that CMS-induced anhedonia, measured by sucrose (B13894) intake, was progressively improved by lurasidone treatment. nih.gov After two weeks of treatment, a significant portion of the animals showed a full recovery, which was associated with increased activation of the prefrontal cortex. nih.gov These behavioral effects in the CMS model are also linked to lurasidone's ability to normalize stress-induced molecular changes in the prefrontal cortex, including the expression of BDNF. nih.gov
Preclinical Pharmacokinetics and Metabolism Studies of Lurasidone and Its Deuterated Analogues
Elucidation of Metabolic Pathways and Identification of Metabolites
Preclinical studies have identified several major biotransformation pathways for lurasidone (B1662784). psychopharmacologyinstitute.comnih.govpsychopharmacologyinstitute.com These metabolic processes are crucial for the clearance and detoxification of the compound in the body. The primary routes of metabolism involve oxidation and reduction reactions, leading to a variety of metabolites, some of which retain pharmacological activity.
Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Metabolism
The metabolism of lurasidone is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoenzyme involved. psychopharmacologyinstitute.comnih.govpsychscenehub.comnih.govsci-hub.se In vitro studies have confirmed that CYP3A4 is the main catalyst for the biotransformation of lurasidone. psychopharmacologyinstitute.comnih.gov This dependency on CYP3A4 means that the pharmacokinetics of lurasidone can be significantly affected by co-administration with strong inducers or inhibitors of this enzyme. nih.govpsychscenehub.comsci-hub.se Preclinical research also indicates that lurasidone itself does not significantly inhibit or induce other major CYP450 enzymes, suggesting a lower potential for certain drug-drug interactions. nih.gov
Hydroxylation of the Norbornane (B1196662) Ring System
Hydroxylation of the norbornane ring system is another key metabolic pathway for lurasidone. psychopharmacologyinstitute.comnih.govpsychopharmacologyinstitute.comspectroscopyonline.com This reaction introduces a hydroxyl group onto the rigid bicyclic structure of the molecule. This process leads to the formation of hydroxylated metabolites, which can then be further metabolized or excreted.
S-Oxidation and Reductive Cleavage of the Isothiazole Ring
Metabolism of lurasidone also occurs at the isothiazole ring through S-oxidation and reductive cleavage. psychopharmacologyinstitute.comnih.govspectroscopyonline.com S-oxidation involves the addition of an oxygen atom to the sulfur atom in the isothiazole ring, which can lead to the formation of sulfoxides. Reductive cleavage, followed by S-methylation, is another identified pathway for the biotransformation of this part of the molecule. spectroscopyonline.com
Characterization of Key Metabolites (e.g., ID-14283, Lurasidone Sulfoxide)
Several metabolites of lurasidone have been identified and characterized in preclinical studies. These include both active and inactive metabolites. psychopharmacologyinstitute.comnih.govpsychopharmacologyinstitute.comevidence-based-psychiatric-care.orgmdpi.com
Tissue Distribution Studies in Animal Models
Preclinical studies in animal models, such as Sprague-Dawley rats, have been conducted to understand the tissue distribution of lurasidone. nih.gov Following administration, lurasidone is widely distributed throughout the body. nih.gov
A study in male Sprague-Dawley rats demonstrated that lurasidone distributes to various tissues, including the brain, liver, kidneys, heart, spleen, lungs, gut, muscle, and adipose tissue. nih.gov The tissue-to-plasma concentration ratios indicated that the highest concentrations were found in adipose tissue and the gut, with lower, yet significant, distribution to the brain. nih.gov This broad distribution is indicative of the lipophilic nature of the compound, allowing it to cross cellular membranes and enter various body compartments.
Tissue-to-Plasma Ratios of Lurasidone in Sprague-Dawley Rats
| Tissue | Tissue-to-Plasma Ratio |
|---|---|
| Adipose | 9.16 |
| Gut | Not specified |
| Brain | 1.06 |
| Liver | Not specified |
| Kidneys | Not specified |
| Heart | Not specified |
| Spleen | Not specified |
| Lungs | Not specified |
Application of Deuterated Lurasidone in Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Research
The use of stable isotope-labeled compounds, such as Lurasidone D8 Hydrochloride, is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of deuterium (B1214612) atoms into the lurasidone molecule provides a valuable tool for researchers, offering a distinct mass signature that allows for precise differentiation and quantification of the labeled compound from its unlabeled counterpart and endogenous molecules.
While specific studies detailing the use of this compound as a direct tracer for in vitro metabolic stability assays are not extensively available in publicly accessible literature, the principles of such applications are well-established in pharmaceutical research. In these assays, a test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.
The primary role of a deuterated analogue in this context would be as an internal standard for the accurate quantification of the parent (unlabeled) lurasidone that remains after incubation. The stability of lurasidone in rat liver microsomes has been noted to be low, indicating that it is subject to significant metabolic breakdown nih.govtandfonline.com.
The process would typically involve:
Incubating lurasidone with rat liver microsomes.
At various time points, quenching the reaction.
Adding a known concentration of this compound as an internal standard.
Analyzing the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The deuterated internal standard helps to correct for variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the metabolic stability assessment. The rate of disappearance of the parent compound over time provides a measure of its intrinsic clearance.
The most prominent application of this compound in preclinical research is its use as an internal standard for the accurate quantification of lurasidone in biological matrices, such as rat plasma chromatographyonline.com. This is a critical component of mechanistic pharmacokinetic studies, which aim to understand the underlying processes governing a drug's ADME profile.
In preclinical studies with rats, lurasidone has been shown to be rapidly absorbed after oral administration and is extensively distributed to various tissues nih.govtandfonline.comsci-hub.se. It is primarily eliminated through metabolism nih.govtandfonline.com. The use of this compound as an internal standard in LC-MS/MS bioanalytical methods ensures the high degree of selectivity, accuracy, and precision required for these studies.
By providing reliable quantitative data, the use of a deuterated internal standard facilitates the investigation of several mechanistic aspects of lurasidone's pharmacokinetics, including:
Bioavailability: Accurate plasma concentration data is essential for determining the fraction of an orally administered dose that reaches systemic circulation. Preclinical studies in rats have estimated the absolute oral bioavailability of lurasidone to be approximately 23% nih.govtandfonline.com.
Dose Proportionality: By accurately measuring plasma concentrations at different dose levels, researchers can determine if the drug exhibits linear pharmacokinetics. Studies in rats have shown that lurasidone exhibits dose-independent pharmacokinetics over a range of intravenous and oral doses nih.govtandfonline.com.
Tissue Distribution: Quantification of lurasidone in various tissues allows for the determination of tissue-to-plasma concentration ratios, providing insights into the extent and sites of drug distribution nih.govsci-hub.se.
Metabolic Clearance: Precise pharmacokinetic profiles are used to calculate clearance rates, which reflect the efficiency of drug elimination from the body, primarily through metabolism in the case of lurasidone.
The following table summarizes key pharmacokinetic parameters of lurasidone in rats, which are reliably determined using analytical methods employing a deuterated internal standard.
| Parameter | Value (Intravenous) | Value (Oral) |
|---|---|---|
| Systemic Clearance (mL/min/kg) | 22.1 - 27.0 | - |
| Volume of Distribution at Steady-State (mL/kg) | 2,380 - 2,850 | - |
| Half-life (min) | 229 - 267 | - |
| Absolute Oral Bioavailability (%) | - | ~23 |
The following table details the tissue distribution of lurasidone in rats, highlighting the extensive distribution of the compound.
| Tissue | Tissue-to-Plasma Ratio |
|---|---|
| Brain | 1.06 |
| Adipose | 9.16 |
Structural Activity Relationship Sar and Computational Drug Design for Lurasidone Analogues
Correlation of Chemical Structure with Receptor Binding Profiles
The pharmacological profile of lurasidone (B1662784) is characterized by high affinity for a specific set of receptors, which is a direct consequence of its molecular architecture. evidence-based-psychiatric-care.orgnih.gov Lurasidone acts as a potent antagonist at dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and serotonin 5-HT7 receptors, and as a partial agonist at the serotonin 5-HT1A receptor. nih.govnih.govresearchgate.net Conversely, it displays negligible affinity for histaminergic H1 and muscarinic M1 receptors, a feature that contributes to a favorable side-effect profile by reducing the likelihood of sedation and weight gain. evidence-based-psychiatric-care.orgnih.gov
The key structural components of lurasidone responsible for this distinct binding profile are:
The Benzisothiazolylpiperazine Moiety: This pharmacophore is shared with other antipsychotics like ziprasidone (B1663615) and is critical for high-affinity binding to the primary targets, including the D2 and 5-HT2A receptors. nih.gov
The Bicyclic Imide Group: Lurasidone features a rigid (3aR,4S,7R,7aS)-hexahydro-4,7-methano-2H-isoindole-1,3-dione (a norbornane-2,3-dicarboximide) structure. wikipedia.org
The Cyclohexyl Linker: This component connects the piperazine (B1678402) ring to the bicyclic imide group.
The combination of the bulky and rigid norbornane-dicarboximide group and the cyclohexyl linker is thought to be a primary determinant of lurasidone's receptor selectivity. nih.gov This part of the molecule creates steric hindrance at the binding sites of H1 and M1 receptors, preventing effective interaction and thus conferring the observed low affinity. nih.gov In contrast, this specific conformation is complementary to the binding pockets of D2, 5-HT2A, and particularly the 5-HT7 receptor, for which lurasidone has one of the highest affinities among atypical antipsychotics. nih.govnih.gov
The receptor binding affinity, measured by the inhibition constant (Ki), quantifies the strength of the interaction between a drug and a receptor. A lower Ki value indicates a higher binding affinity.
| Receptor | Lurasidone Ki (nM) |
|---|---|
| Dopamine D2 | 1.7 |
| Serotonin 5-HT2A | 2.0 |
| Serotonin 5-HT7 | 0.5 |
| Serotonin 5-HT1A | 6.8 |
| Noradrenaline α2C | 10.8 |
| Histamine (B1213489) H1 | Negligible |
| Muscarinic M1 | Negligible |
Data compiled from multiple sources. nih.govfrontiersin.org
Computational Modeling and Molecular Docking Studies
To further investigate the structural basis of lurasidone's receptor selectivity, computational methods such as homology modeling, molecular docking, and molecular dynamics simulations have been employed. nih.gov These in silico techniques provide a detailed view of the interactions between lurasidone and its target receptors at an atomic level.
A significant computational study constructed three-dimensional models of lurasidone complexed with various G-protein coupled receptors (GPCRs). nih.gov The findings from these models corroborated the experimental binding data:
High-Affinity Targets (D2, 5-HT2A, 5-HT7): The docking simulations showed excellent structural complementarity between lurasidone and the binding pockets of these receptors. A key interaction identified was a salt bridge anchor formed at the center of the lurasidone molecule, which helps to stabilize the drug-receptor complex. nih.gov
Low-Affinity Targets (H1, M1): For the H1 and M1 receptors, the models predicted significant steric clashes. The bulky and rigid norbornane (B1196662) and cyclohexane (B81311) portions of lurasidone were shown to physically hinder the molecule from fitting properly into the binding sites of these receptors. nih.gov This steric hindrance is the primary reason for lurasidone's negligible affinity for these off-target receptors. nih.gov
Further molecular docking analyses have quantified the binding affinities between lurasidone and its core targets. nih.govresearchgate.net The docking score, typically measured in kcal/mol, is a calculated estimate of the binding free energy, with more negative values indicating stronger, more favorable interactions.
| Target Protein | Docking Score (kcal/mol) |
|---|---|
| HTR2A (Serotonin Receptor 2A) | -11.4 |
| HTR1B (Serotonin Receptor 1B) | -11.4 |
| HTR1A (Serotonin Receptor 1A) | -10.7 |
| HTR7 (Serotonin Receptor 7) | -10.4 |
| MAOB (Monoamine Oxidase B) | -9.7 |
| SLC18A2 (Vesicular Monoamine Transporter 2) | -8.6 |
| HTR3A (Serotonin Receptor 3A) | -7.5 |
Data from a network pharmacology and molecular docking study. nih.gov
These computational insights have been validated experimentally, confirming that the models are reliable predictors of receptor binding and provide a strong foundation for the design of new molecules. nih.gov
Rational Design Principles for Novel Lurasidone Derivatives
The detailed understanding of lurasidone's SAR, supported by computational modeling, establishes clear principles for the rational design of novel analogues with potentially enhanced therapeutic properties.
Preservation of the Core Pharmacophore: The benzisothiazolylpiperazine moiety is fundamental to the high-affinity antagonism at D2 and 5-HT2A receptors, which is central to the antipsychotic effect. nih.gov Future derivatives should likely retain this structural element or a bioisosteric equivalent to maintain the core activity.
Systematic Modification of the Selectivity-Determining Region: The combination of the cyclohexyl linker and the bicyclic imide is the key to lurasidone's selectivity and its avoidance of H1/M1 receptor binding. nih.gov This region is the primary target for modification. By altering the size, rigidity, and stereochemistry of this structural component, it is possible to fine-tune the receptor binding profile. For instance, replacing the norbornane system with other cyclic or bicyclic structures could modulate affinity for 5-HT7 or other receptors while maintaining low affinity for undesirable off-targets.
Optimization of Secondary Target Interactions: Lurasidone's partial agonism at 5-HT1A receptors and potent antagonism at 5-HT7 receptors are believed to contribute to its antidepressant and pro-cognitive effects. nih.govevidence-based-psychiatric-care.org Rational design efforts can focus on enhancing these specific interactions. Computational models can be used to predict how structural modifications would affect binding to these secondary targets, allowing for the in silico screening of new chemical entities before undertaking costly and time-consuming synthesis. nih.gov
Advanced Pharmaceutical Formulation Research and Material Science of Lurasidone Hydrochloride
Strategies for Solubility Enhancement in Non-Biological Systems
Lurasidone (B1662784) Hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability. ijsdr.org Its poor water solubility (0.165 mg/ml to 0.224 mg/mL) presents a significant challenge in the development of oral dosage forms, often leading to low and variable bioavailability. nih.govfda.gov To overcome this limitation, various formulation strategies have been investigated to enhance its solubility in non-biological, aqueous systems.
A prominent strategy for improving the solubility of Lurasidone is the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. nih.gov This structure allows them to encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility.
Studies have demonstrated that forming inclusion complexes with modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), dramatically increases the solubility of Lurasidone Hydrochloride. nih.govconsensus.appresearchgate.net The formation of these host-guest complexes has been confirmed using various analytical techniques, including Differential Scanning Calorimetry (DSC), Fourier Transform Infrared Spectroscopy (FTIR), Powder X-ray Diffraction (PXRD), and Scanning Electron Microscopy (SEM). nih.gov Research indicates that the solubility enhancement is dependent on the molar ratio of cyclodextrin to the drug; as the inclusion ratio increases, so does the solubility. researchgate.net For instance, with HP-β-CD, solubility has been reported to increase from 1.9 mg/mL at a 1:1 drug-to-cyclodextrin ratio to 18.9 mg/mL at a 1:2 ratio. mdpi.com
| Cyclodextrin | Dissolution Medium | Fold Increase in Solubility |
|---|---|---|
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) nih.gov | pH 1.2 Buffer | 29.8 |
| pH 4.5 Buffer | 5.4 | |
| pH 6.8 Buffer | 39.3 | |
| pH 7.0 Buffer | 37.0 |
Mixed hydrotropy is another novel technique employed to augment the aqueous solubility of Lurasidone Hydrochloride. nih.gov Hydrotropy involves the use of hydrotropes—amphiphilic substances that can increase the solubility of poorly soluble compounds in water. The "mixed hydrotropy" approach utilizes a combination of two or more hydrotropic agents, which can produce a synergistic effect on drug solubility, often requiring a lower total concentration of hydrotropes compared to a single agent. nih.govnih.gov
Research has shown this to be a safe and effective method for enhancing Lurasidone solubility. nih.gov In one study, various hydrotropes, including nicotinamide, sodium citrate, urea (B33335), and sodium benzoate, were evaluated individually and in combination. nih.govresearchgate.net While a 40% sodium benzoate solution yielded the highest solubility enhancement individually, a specific blend of hydrotropes proved more effective at lower concentrations. nih.govresearchgate.net The optimized combination was found to be a 15:20:5 ratio of nicotinamide, sodium benzoate, and sodium citrate, which was then used to create hydrotropic solid dispersions. nih.govnih.gov This method represents a cost-effective technique for improving the dissolution characteristics of poorly water-soluble drugs. researchgate.net
| Hydrotropic Agents | Ratio | Solubility (mg/mL) |
|---|---|---|
| Nicotinamide + Sodium Benzoate + Sodium Citrate | 15:20:5 | 24.81 ± 1.04 |
| Nicotinamide + Sodium Benzoate + Urea | 15:20:5 | 22.42 ± 0.98 |
| Sodium Benzoate + Sodium Citrate + Urea | 20:5:15 | 20.11 ± 1.11 |
| Nicotinamide + Sodium Citrate + Urea | 15:5:20 | 18.97 ± 0.89 |
Studies on the Chemical Stability of Lurasidone Hydrochloride in Formulation Environments
The chemical stability of Lurasidone Hydrochloride is a critical factor in the development of liquid or solid dosage forms. The molecule possesses two primary sites susceptible to degradation: the isoindole-1,3-dione ring and the benzisothiazole ring. researchgate.netmdpi.com The main degradation pathway is the alkaline hydrolysis of the isoindole-1,3-dione ring. researchgate.netnih.gov The benzisothiazole ring is also prone to oxidation, although this reaction is generally less significant than hydrolysis and requires more extreme conditions. researchgate.net
Forced degradation studies, which subject the drug to stress conditions like acid, alkali, oxidation, heat, and light, have been conducted to elucidate its stability profile. scispace.comresearchgate.net These studies confirm that Lurasidone is highly susceptible to degradation under alkaline conditions. scispace.comresearchgate.net Under typical storage conditions (25°C/60% RH), the pure drug substance is considered stable for up to 36 months. fda.gov
Formulation strategies can enhance the chemical stability of Lurasidone. The formation of inclusion complexes with cyclodextrins, such as HP-β-CD, has been shown to improve the drug's stability. consensus.appresearchgate.net It is theorized that the cyclodextrin molecule can bind to and protect the isoindole-1,3-dione ring, thereby inhibiting alkaline hydrolysis. researchgate.net
| Stress Condition | Extent of Degradation | Notes |
|---|---|---|
| Acid Hydrolysis (e.g., 2N HCl, 80°C) | Moderate | Degradation occurs over several hours. |
| Alkali Hydrolysis (e.g., 2N NaOH, 80°C) | Significant | Most prominent degradation pathway. |
| Oxidative (e.g., 30% H₂O₂) | Moderate | Oxidation of the benzisothiazole ring. |
| Thermal (e.g., 80°C) | Minor | Relatively stable to heat alone. |
| Photolytic | Minor | Relatively stable under light exposure. |
Impact of Formulation Approaches on Solid-State Characteristics and Material Attributes
The solid-state properties of an active pharmaceutical ingredient, such as its crystalline or amorphous nature, significantly influence its solubility, dissolution rate, and stability. nih.gov Lurasidone Hydrochloride can exist in various crystalline forms as well as an amorphous solid. nih.gov Generally, the amorphous state of a drug exhibits higher solubility than its crystalline counterpart. nih.gov
Several formulation techniques have been shown to modify the solid-state characteristics of Lurasidone Hydrochloride, converting it from a crystalline to a more soluble amorphous form.
Solid Dispersions: Preparing solid dispersions using methods like solvent evaporation or mixed hydrotropy results in the dispersion of the drug within a hydrophilic carrier matrix. nih.govijrap.net Characterization by Powder X-ray Diffraction (PXRD) shows a decrease in the intensity of sharp peaks associated with the crystalline drug, indicating a transition to a more amorphous or microcrystalline state. nih.govrjptonline.org This change in the solid state is a key reason for the observed enhancement in solubility and dissolution. nih.govijrap.net
Inclusion Complexation: The formation of inclusion complexes with cyclodextrins also leads to a loss of the drug's crystalline state. researchgate.net Analytical methods such as DSC, FTIR, and PXRD confirm that Lurasidone exists in an amorphous state when complexed with HP-β-CD. researchgate.netnih.gov Furthermore, the cyclodextrin appears to stabilize the amorphous form, inhibiting recrystallization and maintaining the solubility advantage. researchgate.netnih.gov
Spherical Crystal Agglomeration: This technique, using a solvent-antisolvent method, can also alter the drug's solid-state properties. While the drug may retain some crystallinity, the process can lead to the formation of more amorphous domains, as indicated by a reduction in peak intensity in XRD patterns, which contributes to increased solubility. rjptonline.org
These formulation approaches effectively transform the material attributes of Lurasidone Hydrochloride to overcome its inherent solubility limitations, thereby improving its potential for effective oral delivery.
Emerging Research Areas and Non Traditional Applications of Lurasidone
Investigation of Antiviral Activity and Mechanisms (e.g., against Coronaviruses)
Lurasidone (B1662784) has demonstrated notable antiviral activity against coronaviruses, including SARS-CoV-2 and HCoV-OC43. nih.govnih.govnih.gov Studies suggest that the drug employs a dual-action mechanism, capable of hampering both the entry and the replication of the virus. nih.govnih.govnih.gov Time-of-addition experiments on SARS-CoV-2 have shown that lurasidone can inhibit viral replication when administered concurrently with the virus and during the early phases of post-infection, when non-structural proteins (Nsps) are functionally active. nih.govnih.gov This multi-targeted approach makes lurasidone a promising candidate for further development as a broad-spectrum antiviral agent against COVID-19 and other coronavirus-related diseases. nih.govnih.govnih.gov
A key mechanism behind lurasidone's post-entry antiviral activity is its ability to target and inhibit the papain-like protease (PL-Pro). nih.govnih.govnih.gov PL-Pro is a crucial enzyme for coronaviruses, as it cleaves the newly translated viral polyproteins to form individual non-structural proteins essential for the viral replication-transcription complex. nih.gov Due to the high sequence homology of PL-Pro among different coronaviruses, it is considered an ideal target for broad-spectrum inhibitors. nih.govselleckchem.com
Biochemical assays performed on purified recombinant SARS-CoV-2 proteins confirmed that lurasidone effectively inhibits PL-Pro. nih.govnih.gov This inhibitory action is potent, as detailed in the table below.
Table 1: Lurasidone Inhibition of SARS-CoV-2 Papain-Like Protease (PL-Pro)
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Source |
|---|---|---|---|
| Lurasidone | SARS-CoV-2 PL-Pro | 0.12 µM | nih.govnih.gov |
The research suggests that this inhibition of PL-Pro is a common mechanism for lurasidone's activity against both SARS-CoV-2 and HCoV-OC43. nih.gov
In addition to targeting viral enzymes, lurasidone also interferes with the initial stages of viral infection by interacting with the SARS-CoV-2 Spike protein. nih.govnih.govnih.gov This action appears to hamper viral entry into host cells by disrupting the interaction between the Spike protein and its receptor, Angiotensin-Converting Enzyme 2 (ACE2). nih.gov Molecular modeling studies have identified a putative binding site for lurasidone at the interface between the Spike's receptor-binding domain (RBD) and ACE2, suggesting a direct steric interference mechanism. nih.govnih.gov
Interestingly, the inhibitory effect of lurasidone on viral entry is dependent on the specific isoform of the Spike protein. nih.govnih.gov Experiments using pseudotyped lentiviral vectors demonstrated varying sensitivity to the drug among different SARS-CoV-2 variants.
Table 2: Effect of Lurasidone on Viral Entry Mediated by Different SARS-CoV-2 Spike Protein Variants
| Spike Variant | Lurasidone Concentration | Inhibition of Viral Transduction | Source |
|---|---|---|---|
| Wuhan | 1 µM | No significant inhibition | nih.govnih.gov |
| Wuhan | 5 µM | Active inhibition | nih.govnih.gov |
| B.1.1.7 (UK) | 1 µM | Active inhibition | nih.govnih.gov |
| B.1.351 (SA) | 1 µM and 5 µM | Not effective | nih.govnih.gov |
This variant-specific activity highlights the nuanced interaction between lurasidone and the Spike protein. nih.govnih.gov The drug did not affect the entry of HCoV-OC43, which utilizes a different receptor (sialoglycans) and is independent of the Spike-ACE2 interaction. nih.govnih.gov
Exploration of Novel Molecular Targets Beyond Neurotransmitter Receptors
Beyond its well-characterized profile as an antagonist of dopamine (B1211576) and serotonin (B10506) receptors, research into lurasidone has identified several novel molecular targets. mdpi.comnih.govmdpi.comresearchgate.net The aforementioned viral proteins, SARS-CoV-2 Papain-Like Protease and the Spike protein, represent a significant expansion of lurasidone's known interactome into the field of virology.
Further studies have pointed to the N-Methyl-d-aspartate (NMDA) receptor as another potential molecular target. In vivo administration of lurasidone was found to produce a significant and selective enhancement of NMDA receptor-mediated synaptic responses in rat frontal cortical neurons. This effect was accompanied by an increased surface expression of the NR2A and NR2B subunits of the NMDA receptor. These findings suggest that lurasidone's ability to restore NMDA receptor function could be a key mechanism underlying its cognitive-enhancing effects.
Additionally, investigations have been conducted into lurasidone's influence on metabolic enzymes, specifically cytochrome P450 2D (CYP2D). Chronic administration of lurasidone was shown to regulate brain CYP2D activity and protein levels in a region-dependent manner, decreasing activity in the frontal cortex while increasing it in the nigrostriatal pathway. This demonstrates an organ-specific effect on targets beyond its primary pharmacodynamic receptors.
Application of Lurasidone in Chemical Biology Research Tools
In chemical biology, small molecules are often developed into research tools, such as chemical probes, to selectively modulate a specific protein or pathway. These tools can be modified with tags (e.g., fluorescent dyes, biotin) to allow for visualization or affinity purification, helping researchers to elucidate complex biological processes.
Currently, the application of lurasidone or its derivatives specifically as chemical biology research tools is not a well-documented area in publicly available scientific literature. While computational methods have been used to predict potential targets for lurasidone, treating it as a "small molecule probe" in silico, there is limited evidence of its use as a physical probe in experimental biology. nih.gov Research has primarily focused on its therapeutic potential and mechanisms of action rather than on developing it into a tool for broader biological pathway investigation.
Q & A
Q. What validated analytical methods are available for quantifying Lurasidone D8 Hydrochloride in pharmaceutical formulations, and how do their validation parameters compare?
- Methodological Answer : Multiple validated methods exist, including:
- TLC-Densitometry : Uses silica gel G 60F254 plates with hexane:ethyl acetate (6:4 v/v) mobile phase, quantified at 323 nm. Validated for linearity (100–600 ng), specificity, precision (RSD <2%), and accuracy (recovery 98–102%) .
- RP-HPLC : Reverse-phase methods with C18 columns and mobile phases like acetonitrile:phosphate buffer, achieving retention times <10 min and LOD/LOQ values of ~10 ng/mL .
- LC-MS : Sensitive detection in biological matrices (e.g., rat plasma) with LOQ as low as 1 ng/mL, using deuterated internal standards for improved accuracy .
Comparison :
| Method | Sensitivity | Throughput | Application Scope |
|---|---|---|---|
| TLC | Moderate | High | Formulation analysis, stability testing |
| HPLC | High | Moderate | Bulk/purity analysis |
| LC-MS | Very High | Low | Pharmacokinetic studies |
Q. What is the pharmacological profile of this compound, and how does deuterium labeling impact its pharmacokinetics?
- Answer : this compound is a deuterated analog of Lurasidone, retaining its primary targets:
- Receptor Affinities : Dopamine D2 (IC50 = 1.68 nM), 5-HT7 (IC50 = 0.495 nM), 5-HT1A (partial agonist, IC50 = 6.75 nM), and α2C-adrenergic receptors .
- Deuterium Effects : Deuterium substitution at specific positions slows metabolic degradation (e.g., CYP450-mediated oxidation), potentially enhancing plasma half-life and reducing metabolite formation in preclinical models .
Q. How can researchers assess the stability of this compound under accelerated degradation conditions?
- Answer : Stability testing protocols include:
- Forced Degradation : Expose to acid (0.1M HCl), alkali (0.1M NaOH), oxidative (3% H2O2), thermal (80°C), and photolytic (1.2 million lux-hours) conditions. Monitor degradation products via TLC/HPLC .
- Humidity Testing : Store at 75% RH/40°C for 4 weeks; quantify degradation using validated methods. Lurasidone D8 shows <5% degradation under these conditions .
Advanced Research Questions
Q. How do coamorphous systems improve the solubility and stability of this compound, and what characterization techniques are critical for validation?
- Answer :
- Coamorphous Design : Co-formulate with excipients like shikimic acid (1:2 molar ratio) or saccharin to disrupt crystallinity. This enhances aqueous solubility by 3–5-fold and stabilizes the amorphous phase for >6 months at 25°C/60% RH .
- Characterization Methods :
- PXRD : Confirm amorphous phase formation.
- DSC : Identify glass transition temperature (Tg) shifts.
- Dissolution Testing : Use USP Apparatus II (pH 6.8 buffer) to demonstrate pH-independent solubility .
Q. What in vivo models are suitable for evaluating the efficacy of this compound in ADHD or schizophrenia, and how should translational endpoints be designed?
- Answer :
- ADHD Models :
- SHRSP Rats : Assess hyperactivity (total arm entries in elevated-plus maze) and impulsivity (time spent in open arms). Lurasidone D8 (0.3–1.0 mg/kg) reduces hyperactivity (p < 0.01 vs. control) .
- Marmoset ORD Test : Measure attention via correct response % in object retrieval tasks. Lurasidone D8 (10 mg/kg) increases correct responses by 20–30% .
- Schizophrenia Models :
- MK-801-Induced Cognitive Deficit : Morris water maze tests show Lurasidone D8 reverses learning impairments (p < 0.05) .
Q. How can researchers resolve contradictions in receptor binding data between computational models and experimental assays for this compound?
- Answer :
- Computational Validation : Use thermodynamics integration (TI) to calculate binding free energies. For example, TI simulations correlate with experimental Ki values for D2/5-HT2A receptors (R² = 0.89) .
- Experimental Calibration : Validate docking results with radioligand displacement assays (e.g., [³H]spiperone for D2). Adjust for structural water molecules and protein flexibility in computational models .
Data Contradiction Analysis
Q. Discrepancies in reported IC50 values for 5-HT7 receptor antagonism: How should researchers validate conflicting data?
- Answer :
- Source Comparison : Original studies report IC50 = 0.495 nM , while later reviews cite 0.6–1.2 nM .
- Methodological Factors :
- Assay Type : Cell-based (e.g., cAMP inhibition) vs. radioligand binding.
- Cell Line Variability : HEK293 vs. CHO cells may exhibit differential receptor coupling.
- Resolution : Replicate assays under standardized conditions (e.g., CHO-K1 cells, [³H]LSD binding) and include reference compounds (e.g., clozapine) for normalization .
Methodological Best Practices
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
